![molecular formula C11H9ClN2S B6588159 4-(benzylsulfanyl)-6-chloropyrimidine CAS No. 263276-30-8](/img/structure/B6588159.png)
4-(benzylsulfanyl)-6-chloropyrimidine
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Overview
Description
4-(Benzylsulfanyl)-6-chloropyrimidine, also known as 4-BSCP, is an organic compound with a molecular formula of C9H8ClN3S. It is a member of the pyrimidine family, and has been studied for its potential applications in the pharmaceutical and biotechnology industries. 4-BSCP has been investigated for its potential use as a drug, its ability to act as an inhibitor of enzymes, and its potential effects on biochemical and physiological processes.
Scientific Research Applications
Medicinal Chemistry
4-(Benzylsulfanyl)-6-chloropyrimidine exhibits promising pharmacological properties. Researchers have explored its potential as:
- Anticancer Agent : The compound’s structural features make it an attractive candidate for cancer therapy. Studies have investigated its cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic agents .
- Antimicrobial Agent : The compound’s sulfur-containing group contributes to its antimicrobial activity. Researchers have evaluated its effectiveness against bacterial and fungal pathogens .
Computational Chemistry and Molecular Modeling
Mechanism of Action
Target of Action
Similar compounds such as chalcones have been reported to exhibit antimalarial activity . They may act on Plasmodium species, the parasites responsible for malaria, by inhibiting the formation of β-hematin .
Mode of Action
It is suggested that related compounds may exert their antimalarial effects by inhibiting the formation of β-hematin . β-hematin is a crucial component in the lifecycle of the malaria parasite, and its inhibition can disrupt the parasite’s development and survival.
Biochemical Pathways
The inhibition of β-hematin formation suggests that the compound may interfere with heme detoxification in plasmodium species . This process is vital for the parasite’s survival as it allows the parasite to neutralize the toxic heme released during the digestion of host hemoglobin.
Result of Action
Based on the proposed mode of action, the compound could potentially lead to the death of plasmodium parasites by disrupting their heme detoxification process . This could result in the accumulation of toxic heme within the parasite, leading to its death.
properties
IUPAC Name |
4-benzylsulfanyl-6-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMTMHZRUDVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)-6-chloropyrimidine | |
CAS RN |
263276-30-8 |
Source
|
Record name | 4-(benzylsulfanyl)-6-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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